Home > Products > Screening Compounds P60320 > 6beta-Hydroxy-21-desacetyl Deflazacort
6beta-Hydroxy-21-desacetyl Deflazacort - 72099-45-7

6beta-Hydroxy-21-desacetyl Deflazacort

Catalog Number: EVT-1483015
CAS Number: 72099-45-7
Molecular Formula: C₂₃H₂₉NO₆
Molecular Weight: 415.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6beta-Hydroxy-21-desacetyl Deflazacort is a compound with the molecular formula C23H29NO6 . It is also known as Deflazacort metabolite III . The IUPAC name for this compound is (1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one .

Molecular Structure Analysis

The molecular weight of 6beta-Hydroxy-21-desacetyl Deflazacort is 415.5 g/mol . The InChI representation of the molecule is InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1 .

Physical And Chemical Properties Analysis

The molecular weight of 6beta-Hydroxy-21-desacetyl Deflazacort is 415.5 g/mol . The compound has a XLogP3-AA value of 0.1, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donors .

Overview

6beta-Hydroxy-21-desacetyl Deflazacort is a significant metabolite of Deflazacort, a synthetic corticosteroid primarily used for its anti-inflammatory properties. This compound is classified as a steroid and is recognized for its role in the metabolism of corticosteroids, particularly in the context of treating conditions such as rheumatoid arthritis and lupus. The chemical structure of 6beta-Hydroxy-21-desacetyl Deflazacort is characterized by its specific hydroxylation at the 6beta position, which distinguishes it from other corticosteroid metabolites and contributes to its unique pharmacokinetic profile .

Source and Classification

6beta-Hydroxy-21-desacetyl Deflazacort is derived from Deflazacort, which is administered as a prodrug. Upon ingestion, Deflazacort undergoes metabolic conversion in the body, primarily in the liver, to yield this active metabolite. The compound belongs to the category of corticosteroids and is classified under hormones and steroids due to its biological activity and mechanism of action involving glucocorticoid receptors .

Synthesis Analysis

The synthesis of 6beta-Hydroxy-21-desacetyl Deflazacort involves biotransformation processes that typically utilize bacterial cultures. This method capitalizes on specific enzymes produced by bacteria to convert Deflazacort into its hydroxylated form. The industrial production of this compound follows similar biotransformation techniques but is scaled up to optimize yield and purity. Key steps in the synthesis include:

  • Biotransformation: Utilizing bacterial strains that facilitate the hydroxylation of Deflazacort.
  • Isolation and Purification: Employing chromatographic techniques to isolate the metabolite from reaction mixtures .
Molecular Structure Analysis

The molecular formula of 6beta-Hydroxy-21-desacetyl Deflazacort is C23H29NO6C_{23}H_{29}NO_6, with a molecular weight of 415.48 g/mol. The structural representation includes several functional groups characteristic of steroid compounds, including hydroxyl (-OH) groups that play a crucial role in its biological activity. The specific stereochemistry at various carbon centers contributes to its interaction with biological targets .

Structural Data

  • CAS Number: 72099-45-7
  • Molecular Weight: 415.48 g/mol
  • SMILES Notation: CC1=N[C@@]2(C@@HO1)C(=O)CO
Chemical Reactions Analysis

6beta-Hydroxy-21-desacetyl Deflazacort predominantly undergoes hydroxylation reactions, which are essential for its activation and metabolic processes. It can also participate in oxidation and reduction reactions depending on the reagents used:

  • Hydroxylation: Typically facilitated by specific bacterial enzymes.
  • Oxidation: Involves mild oxidizing agents such as hydrogen peroxide.
  • Reduction: Can be achieved using reducing agents like sodium borohydride.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological effects or facilitate further metabolic processing .

Mechanism of Action

The primary mechanism of action for 6beta-Hydroxy-21-desacetyl Deflazacort involves binding to glucocorticoid receptors within cells. This interaction leads to a cascade of cellular responses that include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production.
  • Immunosuppressive Effects: Modulation of immune response pathways, thereby reducing inflammation and immune activity.

The compound's ability to cross the blood-brain barrier indicates potential central nervous system effects, enhancing its therapeutic applications .

Physical and Chemical Properties Analysis

6beta-Hydroxy-21-desacetyl Deflazacort exhibits several notable physical and chemical properties:

  • Purity: Typically >95% when analyzed via high-performance liquid chromatography (HPLC).
  • Storage Conditions: Recommended storage at -20°C to maintain stability.
  • Solubility: Generally soluble in organic solvents, which is typical for steroid compounds.

These properties are essential for ensuring the compound's efficacy in both research and therapeutic contexts .

Applications

The applications of 6beta-Hydroxy-21-desacetyl Deflazacort span various fields:

  • Scientific Research: Used as a reference standard in analytical chemistry for studying steroid metabolism.
  • Pharmacology: Investigated for its pharmacokinetic properties and potential interactions with other drugs.
  • Clinical Studies: Explored for its effects in treating inflammatory diseases due to its anti-inflammatory properties.
Chemical and Biochemical Characterization

Structural Elucidation and Isomeric Differentiation

6β-Hydroxy-21-desacetyl deflazacort (CAS 72099-45-7) is a steroidal oxazole derivative with the molecular formula C₂₃H₂₉NO₆ and a molecular weight of 415.48 g/mol. Its structure features a complex pentacyclic framework with three hydroxyl groups at positions 6β, 11β, and 21, alongside a methyl-substituted oxazole ring fused at C17-C16 [3] . The IUPAC name, (1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one, explicitly defines its stereochemistry, including the critical β-orientation of the C6 hydroxyl group [3].

Differentiation from isomers (e.g., 6α-hydroxy or 21-acetyl variants) relies on chromatographic and spectroscopic techniques. Ultra-performance liquid chromatography (UPLC) with BEH C18 columns (1.7 µm, 2.1 mm × 150 mm) using acetonitrile-water (40:60 v/v) mobile phase resolves 6β-Hydroxy-21-desacetyl deflazacort at ~5.3 minutes retention time. This method separates it from structurally similar degradants of deflazacort generated under acid/alkali stress [6]. Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemistry, with characteristic chemical shifts observed for the C6β-hydroxyl proton (δ 3.8–4.0 ppm) and the desacetylated C21 hydroxymethylene group (δ 4.2 ppm) .

  • Table 1: Key Structural Features of 6β-Hydroxy-21-desacetyl Deflazacort
    FeatureDescription
    Molecular FormulaC₂₃H₂₉NO₆
    Molecular Weight415.48 g/mol
    Core StructurePentacyclic oxazole-pregnane derivative
    Functional Groups6β-OH, 11β-OH, 21-OH; 3,20-dione; 2'-methyloxazole
    Stereocenters(1S,2S,4R,8S,9S,11S,12S,13R,19R) configuration
    Distinguishing MoietiesC6β hydroxyl (vs. 6α in some isomers); unacetylated C21 side chain (vs. acetylated in parent deflazacort)

Synthesis Pathways: Biotransformation from Deflazacort

6β-Hydroxy-21-desacetyl deflazacort is the primary active metabolite of the prodrug deflazacort (C₂₅H₃₁NO₆, MW 441.52 g/mol). This biotransformation occurs in two sequential enzymatic steps [2] [9]:

  • Esterase-Mediated Deacetylation: Plasma esterases rapidly hydrolyze the C21-acetate group of deflazacort, yielding 21-desacetyl deflazacort. This step occurs immediately after absorption, converting ~100% of the parent drug to this initial metabolite.
  • Cytochrome P450 Hydroxylation: 21-Desacetyl deflazacort undergoes stereospecific hydroxylation primarily via CYP3A4 at the 6β position, forming the title compound. This metabolite constitutes approximately one-third of the total urinary excretion products of deflazacort and is pharmacologically active [2] [6].

The reaction is irreversible and occurs extensively in the liver. Studies using human liver microsomes confirm CYP3A4 as the major isoform responsible for the 6β-hydroxylation, exhibiting strict stereoselectivity not observed in chemical synthesis routes [9].

  • Table 2: Biotransformation Pathway from Deflazacort
    StepSubstrateEnzyme(s)ProductKey Characteristics
    1Deflazacort (C₂₅H₃₁NO₆)Plasma esterases21-Desacetyl deflazacort (C₂₃H₂₉NO₅)Loss of acetyl group (‑C₂H₂O); rapid conversion (t₁/₂ < 5 min); first pharmacophore activation
    221-Desacetyl deflazacortHepatic CYP3A46β-Hydroxy-21-desacetyl deflazacortAddition of 6β‑OH; major circulating active metabolite; ~18% of dose excreted in urine

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility: This compound presents as an off-white to yellow crystalline solid. It is slightly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol but exhibits very low solubility in water (<0.1 mg/mL) [3] [7]. This limited aqueous solubility is attributed to its hydrophobic steroidal core and extensive hydrogen-bonding capability.

Thermal Properties: The compound has a melting point range of 158–161°C and a predicted boiling point of 629.7±55.0°C at standard atmospheric pressure. Its density is approximately 1.5±0.1 g/cm³ [3] [7].

Stability: Forced degradation studies reveal sensitivity under specific conditions:

  • Acidic/alkaline hydrolysis: Significant degradation occurs in 0.1M HCl or NaOH at 60°C within 24 hours, forming multiple hydrolytic products resolvable by UPLC [6].
  • Oxidation: Moderate degradation with hydrogen peroxide (3–15%), suggesting susceptibility to strong oxidants.
  • Photolysis: Degrades under UV/visible light exposure (ICH Q1B conditions), requiring light-protected storage [6].
  • Thermal/neutral conditions: Stable when heated dry at 60°C or in water at 25°C, indicating robustness in anhydrous environments [6].

Optimal storage requires protection from moisture and light at –20°C to maintain >95% purity (HPLC) over extended periods [3] [7]. Crystallographic data, though limited in public sources, indicates a complex hydrogen-bonded lattice involving the C6β-OH, C11β-OH, C21-OH, and oxazole nitrogen, contributing to its crystalline stability [3].

  • Table 3: Stability Profile Under Stress Conditions
    Stress ConditionDetailsDegradation ObservedMajor Degradants Resolved?
    Acid Hydrolysis0.1M HCl, 60°C, 24hSignificantYes (UPLC)
    Alkaline Hydrolysis0.1M NaOH, 60°C, 24hSignificantYes (UPLC)
    Oxidation (H₂O₂)3-15% H₂O₂, 25°C, 24hModerateYes (UPLC)
    PhotolysisUV/Vis per ICH Q1BSignificantYes (UPLC)
    Thermal (Solid)60°C (dry), 10 daysMinimalNo
    Neutral Aqueous (Solution)Water, 25°C, 24hMinimalNo

Properties

CAS Number

72099-45-7

Product Name

6beta-Hydroxy-21-desacetyl Deflazacort

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

Molecular Formula

C₂₃H₂₉NO₆

Molecular Weight

415.48

InChI

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1

SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO

Synonyms

(6β,11β,16β)-6,11,21-Trihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.